molecular formula C14H12FNO2 B578237 Methyl 4-(4-aminophenyl)-2-fluorobenzoate CAS No. 1334500-05-8

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Cat. No.: B578237
CAS No.: 1334500-05-8
M. Wt: 245.253
InChI Key: XQXNCOKBZNIVJA-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ester functional group, a fluorine atom, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)-2-fluorobenzoate typically involves the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(4-aminophenyl)-2-fluorobenzoic acid+methanolacid catalystMethyl 4-(4-aminophenyl)-2-fluorobenzoate+water\text{4-(4-aminophenyl)-2-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(4-aminophenyl)-2-fluorobenzoic acid+methanolacid catalyst​Methyl 4-(4-aminophenyl)-2-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-aminophenyl)-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(4-aminophenyl)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-2-fluorobenzoate
  • Methyl 4-(4-chlorophenyl)-2-fluorobenzoate
  • Methyl 4-(4-bromophenyl)-2-fluorobenzoate

Uniqueness

Methyl 4-(4-aminophenyl)-2-fluorobenzoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-aminophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNCOKBZNIVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716526
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-05-8
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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